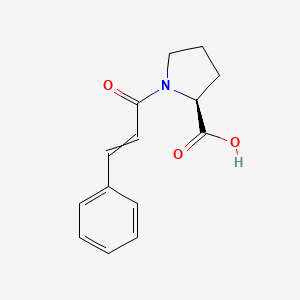

1-(3-Phenylacryloyl)-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

76084-32-7 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(2S)-1-(3-phenylprop-2-enoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c16-13(9-8-11-5-2-1-3-6-11)15-10-4-7-12(15)14(17)18/h1-3,5-6,8-9,12H,4,7,10H2,(H,17,18)/t12-/m0/s1 |

InChI Key |

WSBOYOYQOJYXMU-LBPRGKRZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C=CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C=CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3 Phenylacryloyl L Proline

Established Approaches for Acylamino Acid Synthesis

The foundational methods for synthesizing acylamino acids like 1-(3-phenylacryloyl)-L-proline involve the coupling of a carboxylic acid with an amine. This can be achieved through direct reaction under certain conditions or, more commonly, by activating the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Direct Amidation and Peptide Coupling Strategies

Direct amidation of a carboxylic acid and an amine to form an amide bond is a challenging transformation due to the formation of a stable ammonium carboxylate salt. However, methods exist, such as using boric acid as a catalyst with ultrasonic irradiation, that can facilitate this reaction. researchgate.net Biocatalytic approaches have also been developed for the direct, one-pot transformation of acids into amides without prior substrate activation. rsc.org

More prevalently, the synthesis of N-acylamino acids relies on peptide coupling reagents that activate the carboxylic acid. uni-kiel.de This activation involves converting the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to attack by the amine of L-proline. uniurb.it These reagents are broadly classified into several families, including carbodiimides, phosphonium salts, and uronium/aminium salts. uni-kiel.de

Carbodiimide Reagents : N,N′-Dicyclohexylcarbodiimide (DCC) was one of the first coupling reagents used in peptide synthesis. peptidescientific.commerckmillipore.com It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A major drawback of DCC is the formation of a poorly soluble byproduct, dicyclohexylurea (DCU), which can complicate product purification, though it remains useful in liquid-phase synthesis due to its low cost. peptidescientific.commerckmillipore.com Water-soluble carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) have also been developed. peptidescientific.com

Onium Salts (Phosphonium and Uronium/Aminium) : These reagents are highly efficient and lead to faster reactions with less racemization. uni-kiel.de

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidino-phosphonium Hexafluorophosphate (PyBOP) are strong coupling agents with high reactivity. peptidescientific.com

Uronium/Aminium Salts : 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a widely used uronium-type reagent that is effective even with sterically hindered amino acids and has a low tendency for racemization. peptidescientific.compeptide.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another popular and efficient coupling reagent. peptide.com

To enhance reaction rates and suppress side reactions, particularly racemization, additives are often used in conjunction with coupling reagents. 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the activated intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine component. uni-kiel.demerckmillipore.com

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | N,N′-Dicyclohexylcarbodiimide | DCC | Cost-effective; byproduct (DCU) is insoluble in many solvents. peptidescientific.commerckmillipore.com |

| Carbodiimide | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl | EDC | Water-soluble, facilitating easier workup. peptidescientific.com |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity and chemoselectivity. peptidescientific.com |

| Uronium/Aminium Salt | (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HATU | Very efficient, low racemization, good for hindered couplings. peptidescientific.commerckmillipore.com |

| Uronium/Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient and widely used coupling reagent. peptide.com |

N-Acylation Procedures of L-Proline with Cinnamic Acid Derivatives

The synthesis of this compound specifically involves the N-acylation of L-proline with either cinnamic acid itself or an activated derivative.

One common strategy is the Schotten-Baumann reaction, which involves reacting the amino acid with an acyl chloride under basic conditions. iaea.org In this case, L-proline would be reacted with cinnamoyl chloride, typically in a two-phase system or in an organic solvent with a base like N-methylmorpholine to neutralize the HCl formed during the reaction. google.com This method is direct but requires the prior synthesis of the reactive cinnamoyl chloride from cinnamic acid.

Alternatively, cinnamic acid can be coupled directly to L-proline (or its ester derivative, followed by hydrolysis) using the peptide coupling strategies mentioned previously. For instance, cinnamic acid can be activated with DCC and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF), followed by the addition of L-proline methyl ester and a non-nucleophilic base like N-methylmorpholine. google.commdpi.com The resulting ester, this compound methyl ester, is then saponified (hydrolyzed) using a base like sodium hydroxide to yield the final carboxylic acid product. google.com

Catalytic Synthesis Routes and Enantioselective Considerations

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. In the context of synthesizing chiral molecules like this compound, catalytic and stereochemical considerations are paramount.

Role of Organocatalysis in Related Phenylacryloyl Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. L-proline and its derivatives are prominent organocatalysts, particularly in asymmetric synthesis, where they are used to create chiral products with high enantioselectivity. wikipedia.orgnih.gov Proline's effectiveness stems from its chiral, rigid ring structure and its ability to form key reactive intermediates, such as enamines and iminium ions, with carbonyl compounds. wikipedia.orgresearchgate.net

While organocatalysis is typically discussed in the context of proline as the catalyst rather than the substrate, the principles are relevant. For example, L-proline has been used to catalyze [3+2] cycloaddition reactions to create complex heterocyclic systems. nih.gov Proline-catalyzed reactions, such as aldol (B89426), Mannich, and Michael additions, are fundamental in asymmetric synthesis. nih.govresearchgate.net The development of proline-derived organocatalysts has aimed to improve upon proline's limitations, offering better solubility and higher catalytic activity at lower loadings. organic-chemistry.org This body of work underscores the importance of the proline scaffold in directing stereoselective transformations, a principle that informs the synthesis of complex chiral molecules.

Stereochemical Control in the Formation of Acyl-L-Proline Derivatives

A critical aspect in the synthesis of this compound is the preservation of the stereochemical integrity of the L-proline starting material. The α-carbon of L-proline is a stereocenter, and its configuration must be retained in the final product. During the activation of the carboxylic acid in peptide coupling, there is a risk of racemization of the activated amino acid residue, primarily through the formation of an oxazolone intermediate. uni-kiel.de

However, since proline is a secondary amine, the nitrogen atom is part of the pyrrolidine (B122466) ring. This structural feature prevents the formation of the typical oxazolone intermediate that is the primary pathway for racemization in other amino acids. Therefore, N-acylation of proline is generally considered to be a racemization-free process. While the proline unit itself is secure, if a cinnamoyl-activated peptide fragment were being coupled to proline, the risk of racemization would apply to the C-terminal amino acid of that fragment. uni-kiel.de

The use of chiral auxiliaries is another strategy for stereochemical control, where a temporary chiral group is attached to the molecule to direct the stereochemical outcome of a subsequent reaction before being removed. youtube.com In the synthesis of this compound, the chirality is inherent in the L-proline starting material, acting as a form of substrate control that dictates the absolute stereochemistry of the final product. youtube.com Furthermore, biocatalytic methods, such as enzyme-catalyzed amidation, offer an excellent route for stereochemical control, often providing products with very high optical purity (ee >99%). rsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide and amide synthesis, this often focuses on minimizing waste, using less hazardous solvents, and improving energy efficiency. nih.govambiopharm.com

A significant portion of the waste generated in peptide synthesis comes from the extensive use of organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have toxicity concerns. rsc.org Research into greener alternatives has identified solvents like propylene carbonate and ethanol as viable replacements that can be used for both coupling and deprotection steps. rsc.orgacs.orgadvancedchemtech.com Water has also been explored as the ultimate green solvent, though this requires strategies to overcome the poor solubility of many protected amino acid derivatives. acs.org

Other green chemistry strategies applicable to the synthesis of this compound include:

Waste Reduction : Optimizing reaction conditions to use reagents more efficiently and moving from traditional batch processing to continuous flow systems can significantly reduce the amount of excess reagents and solvents used. ambiopharm.comadvancedchemtech.com

Solvent Recycling : Implementing solvent recovery and recycling systems can drastically cut down on hazardous waste generation. ambiopharm.com

Alternative Energy Sources : Using microwave or ultrasound-assisted synthesis can reduce reaction times and improve yields, contributing to a more efficient and greener process. advancedchemtech.com

Biocatalysis : As mentioned, using enzymes for amidation is an inherently green approach that avoids harsh reagents, minimizes waste, and proceeds under mild conditions with high stereoselectivity. rsc.org

| Traditional Solvent | Green Alternative | Rationale for Change |

|---|---|---|

| Dimethylformamide (DMF) | Propylene Carbonate | Reduces toxicity concerns; can be used in all steps of synthesis. rsc.org |

| Dichloromethane (DCM) | Ethanol | Sustainable alternative that can improve yield and purity. advancedchemtech.com |

| Various Organic Solvents | Water | Environmentally benign, though solubility of reactants can be a challenge. acs.org |

Solvent-Free and Mechanochemical Synthesis Techniques

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of N-acyl-L-proline derivatives like this compound, solvent-free and mechanochemical techniques are gaining prominence.

Mechanochemistry, a method that involves inducing reactions in the solid state by grinding, milling, or shearing, offers a compelling alternative to traditional solvent-based syntheses. google.com This technique can lead to higher yields, shorter reaction times, and reduced waste generation. google.com In the context of peptide synthesis, ball milling has been successfully employed for the coupling of proline amino acid derivatives under solvent-free conditions. google.com This approach typically involves the mechanical mixing of the reactants, such as L-proline and a derivative of 3-phenylacrylic acid (cinnamic acid), often in the presence of a solid-supported catalyst or coupling agent. The energy input from the mechanical action facilitates the reaction directly between the solid reactants.

Solvent-free synthesis can also be achieved by heating a mixture of the reactants above their melting points, although this is less common for thermally sensitive molecules. Another approach involves using one of the reactants as the solvent if it is a liquid at the reaction temperature. For the synthesis of this compound, this would involve reacting L-proline with a reactive derivative of cinnamic acid, such as its acid chloride or anhydride, under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.

Table 1: Comparison of Synthetic Methodologies

| Feature | Solvent-Based Synthesis | Solvent-Free/Mechanochemical Synthesis |

| Solvent Usage | High | Minimal to None |

| Reaction Time | Often longer | Generally shorter |

| Energy Consumption | Can be high due to heating/refluxing | Can be lower, though mechanical energy is required |

| Waste Generation | Higher due to solvent waste | Lower |

| Product Purity | May require extensive purification | Often higher, with fewer side products |

Catalyst Reusability and Environmental Impact Assessments

For instance, if a solid-supported catalyst is employed in a mechanochemical synthesis, it can often be separated from the product mixture by simple filtration. The recovered catalyst can then be washed, dried, and reused. The efficiency of the recycled catalyst is typically evaluated by monitoring the product yield over several consecutive runs. A minimal decrease in yield indicates high catalyst stability and reusability.

The environmental impact of a synthetic process can be quantitatively assessed using green chemistry metrics. These metrics evaluate factors such as atom economy, E-factor (environmental factor, which measures the amount of waste produced per unit of product), and process mass intensity (PMI). Solvent-free and mechanochemical syntheses generally score well on these metrics due to the reduction in solvent use and often simpler work-up procedures.

Table 2: Catalyst Reusability and Green Metrics

| Parameter | Description | Implication for Greener Synthesis |

| Catalyst Reusability | The ability to use a catalyst for multiple reaction cycles without significant loss of activity. | Reduces catalyst waste and overall process cost. |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Higher atom economy means less waste is generated. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | A lower E-factor indicates a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | A lower PMI signifies a more efficient and less wasteful process. |

Purification and Isolation Techniques

Following the synthesis of this compound, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. Chromatographic and crystallization methods are the most common techniques employed for this purpose.

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of N-acylated amino acids. researchgate.net For the purification of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. sigmaaldrich.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The elution gradient, flow rate, and detection wavelength are optimized to achieve the best separation. For analytical purposes, derivatization with a fluorescent tag may be used to enhance detection sensitivity, particularly for determining enantiomeric purity. rsc.orgacs.org

Table 3: Typical HPLC Parameters for N-Acyl-L-proline Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 10-20 µL |

Crystallization and Extraction Procedures

Crystallization is a fundamental technique for the purification of solid compounds. For N-acyl-amino acids, crystallization from a suitable solvent or solvent mixture can yield highly pure material. oup.comacs.org The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good crystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

The general procedure involves dissolving the crude this compound in a minimal amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. Preferential crystallization can also be employed for the optical resolution of racemic N-acyl-amino acids.

Extraction is often used as a primary purification step before crystallization or chromatography. A typical extraction procedure would involve dissolving the reaction mixture in an organic solvent and washing it with an aqueous solution to remove water-soluble impurities. For example, if the reaction was performed in an organic solvent, it could be washed with a basic aqueous solution (like sodium bicarbonate) to remove any unreacted cinnamic acid, followed by a wash with a dilute acid to remove any unreacted L-proline. The organic layer containing the desired product is then dried and the solvent is evaporated.

Structural Elucidation and Conformational Analysis of 1 3 Phenylacryloyl L Proline

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 1-(3-Phenylacryloyl)-L-proline, both ¹H and ¹³C NMR spectra provide definitive evidence of its structure. Due to the nature of the amide bond, the compound can exist as a mixture of cis and trans rotamers, which can often be observed as separate sets of signals in the NMR spectra, particularly for the proline ring protons and carbons. The data presented here represents the major rotamer.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the protons of the phenyl, acryloyl, and proline components. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. This provides a complete picture of the carbon skeleton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features.

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For this compound (C₁₄H₁₅NO₃), the expected exact mass is approximately 245.1052 g/mol . HRMS analysis would typically yield a measured mass very close to this value, confirming the elemental composition. Standard mass spectrometry would show a molecular ion peak [M]+ or protonated molecule peak [M+H]+ around m/z 245 or 246, respectively.

Stereochemical Aspects and Chirality of the L-Proline Moiety

The presence of the L-proline unit introduces a chiral center at the α-carbon, making this compound a chiral molecule. The stereochemical integrity of this center is crucial for its biological and chemical properties.

Determination of Optical Purity and Enantiomeric Excess

Ensuring the enantiomeric purity of the compound is critical. The enantiomeric excess (ee) of this compound can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard methods. sigmaaldrich.comresearchgate.net These techniques involve using a chiral stationary phase that interacts differently with the L- and D-enantiomers, resulting in different retention times and allowing for their separation and quantification. impactfactor.org For proline and its derivatives, a derivatization step is often required to introduce a chromophore for UV detection or to improve volatility for GC analysis. sigmaaldrich.comimpactfactor.org By comparing the peak areas of the two enantiomers, the optical purity and enantiomeric excess can be accurately calculated.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. The CD spectrum of a proline-containing molecule is particularly sensitive to the conformation of the pyrrolidine (B122466) ring and the cis/trans isomerization of the amide bond. nih.gov L-proline derivatives typically exhibit characteristic CD spectra. For poly-L-proline, a well-defined structure known as a polyproline II (PPII) helix gives rise to a spectrum with a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net While this compound is not a polymer, its CD spectrum would be influenced by the chiral L-proline center and the conformation adopted by the phenylacryloyl group, providing a unique spectroscopic fingerprint of its absolute configuration.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms in the crystal lattice, from which bond lengths, bond angles, and torsional angles can be determined, offering an unambiguous depiction of the molecule's conformation in the solid state.

A review of publicly accessible scientific literature and crystallographic databases reveals no specific published studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available for this compound.

Should such data become available, it would be presented in a format similar to the table below, which currently remains unpopulated.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

Theoretical and Computational Structural Investigations

In the absence of experimental crystallographic data, theoretical and computational chemistry methods serve as powerful tools for investigating the structural properties of molecules. Techniques such as molecular mechanics, semi-empirical methods, and ab initio or density functional theory (DFT) calculations can be employed to predict the stable conformations of a molecule in the gas phase or in solution. These studies can provide valuable insights into the molecule's potential energy surface, preferred geometries, and the energetic barriers between different conformers.

A thorough search of the scientific literature indicates that no specific theoretical or computational structural investigations have been published for this compound. While computational studies exist for other N-acyl-proline derivatives, such as N-acetyl-L-proline, the specific conformational preferences and structural parameters of the title compound have not been reported.

Were such computational studies available, the findings would typically include data on the relative energies of different conformers, key dihedral angles, and bond lengths, which could be summarized as follows.

Interactive Table: Predicted Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) |

| Conformer A | Data not available | Data not available | Data not available |

| Conformer B | Data not available | Data not available | Data not available |

| Conformer C | Data not available | Data not available | Data not available |

Molecular Recognition and Biological Interaction Studies of 1 3 Phenylacryloyl L Proline Non Clinical Focus

Principles of Ligand-Biomacromolecule Interactions

The interaction between a ligand like 1-(3-phenylacryloyl)-L-proline and a biomacromolecule is governed by a variety of non-covalent forces. These include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of atoms in both the ligand and the binding site of the macromolecule determines the strength and specificity of the binding. The proline moiety, with its rigid pyrrolidine (B122466) ring, restricts the conformational flexibility of the molecule, which can have significant implications for its binding properties. nih.gov The L-configuration and the specific ring size are often crucial for potent biological effects. nih.gov

Enzymes are a major class of biological targets for small molecules. The binding of a ligand to an enzyme can either inhibit or, more rarely, enhance its catalytic activity. Cinnamoyl and proline derivatives have been extensively studied as enzyme inhibitors.

Research into proline analogs has identified inhibitors for various enzymes, including Pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in cancer metabolism. nih.gov In one study, a screen of proline analogs identified N-formyl L-proline (NFLP) as a competitive inhibitor of PYCR1 with respect to its substrate, P5C. nih.gov The addition of the formyl group to the proline structure increased the binding affinity significantly compared to proline alone, demonstrating that small structural modifications can have a large impact on enzyme inhibition. nih.gov

Similarly, derivatives containing the cinnamoyl group have been investigated as inhibitors of histone acetyltransferases (HATs), such as the p300 enzyme. nih.gov These enzymes play a crucial role in gene regulation, and their inhibition is a target for cancer therapy. Structure-activity relationship (SAR) studies on cinnamoyl derivatives have provided insights into the chemical features required for potent and selective inhibition of p300. nih.gov

The table below summarizes findings on the inhibition of PYCR1 by proline analogs.

| Compound | Target Enzyme | Inhibition Constant (K_i) | Mechanism of Inhibition |

| N-formyl L-proline (NFLP) | PYCR1 | 100 µM | Competitive with P5C |

| L-thiazolidine-4-carboxylate | PYCR1 | 1.7 mM | Competitive with P5C |

| L-tetrahydro-2-furoic acid | PYCR1 | 3.5 mM | Competitive with P5C |

Data sourced from studies on proline analog inhibitors of human PYCR1. nih.gov

Receptors are another critical class of biomacromolecules that bind to ligands to initiate a cellular response. The binding of proline-containing molecules to receptors has been a subject of significant research. For instance, new 1,3-diaryl-5-oxo-proline derivatives have been synthesized and evaluated as ligands for endothelin receptors (ETR). mdpi.com In vitro binding assays identified specific derivatives that act as selective ligands for the ETA receptor subtype, with affinity values in the micromolar range. mdpi.com

The conformation of the proline ring is a key determinant in receptor binding. The inclusion of a proline residue in peptide analogs of endothelin-1 (B181129) was found to significantly influence the binding affinity for the ETA receptor. nih.gov Furthermore, the positioning of proline residues flanking a core recognition motif can prime the helical structure of a peptide, enabling optimal interactions with the surface of nuclear receptors. nih.gov This highlights the role of the proline scaffold in pre-organizing ligand structure for effective receptor engagement.

Computational Approaches to Molecular Interactions

Computational methods are powerful tools for predicting and analyzing the interactions between ligands and biomacromolecules at an atomic level. Techniques like molecular docking and molecular dynamics simulations provide valuable insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. This method is widely used to understand the structural basis of ligand binding and to screen virtual libraries of compounds for potential binders.

Docking studies have been instrumental in understanding the binding modes of proline and cinnamoyl derivatives. For N-(p-coumaroyl)pyrrolidine, a compound structurally related to this compound, molecular docking was used to investigate its interaction with the human topoisomerase I (Top1) receptor, a target for anticancer drugs. japsonline.com Similarly, docking of 1,3-diaryl-5-oxo-proline derivatives into a homology model of the ETA receptor provided insights into the structural elements required for affinity and selectivity. mdpi.com In the study of p300 HAT inhibitors, induced-fit docking simulations were employed to understand how cinnamoyl derivatives interact with the enzyme's active site, revealing key chemical features that influence their activity. nih.gov

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a ligand-protein complex over time. This method allows researchers to observe conformational changes, the stability of interactions, and the role of solvent molecules in the binding process. researchgate.net

MD simulations have been used to study the behavior of proline in aqueous solutions and its effect on protein folding and stability. unimi.itnih.gov These simulations show that proline can significantly affect the structure of water and interact with protein backbones. unimi.it In the context of ligand-protein complexes, MD simulations have been applied to cinnamoyl-based inhibitors of p300 to investigate the stability of the predicted binding poses and to understand the dynamic interactions that contribute to inhibitory activity. nih.gov Furthermore, MD simulations have been used to explore the role of proline cis/trans isomerization, a slow conformational change unique to proline residues, in controlling the binding affinity and kinetics of protein-protein interactions. researchgate.net Simulations revealed that structural constraints within a binding groove can lead to a strong preference for one isomer, highlighting a unique regulatory mechanism conferred by proline. researchgate.net

Structure-Activity Relationship (SAR) Studies for Phenylacryloyl-Proline Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and evaluating the effect on biological activity, researchers can identify the key molecular features responsible for the desired interaction.

For derivatives of cinnamic acid, SAR studies have shown that their biological activity is closely linked to the substitution pattern on the aromatic ring of the cinnamoyl group. researchgate.net These substitutions can influence the molecule's electronic properties, hydrophobicity, and steric fit within a binding site.

In the case of cinnamoyl-amino acid ester derivatives, research has explored how variations in both the cinnamic acid and the amino acid components affect the properties of the resulting compounds. researchgate.net For proline derivatives, modifications to the pyrrolidine ring or the N-acyl group can dramatically alter their inhibitory potency and selectivity for different enzymes or receptors. mssm.edumdpi.com For example, studies on benzylproline-derived inhibitors of the glutamine transporter ASCT2 showed that substitutions on the phenyl ring led to compounds with improved inhibitory characteristics. mssm.edu

The table below illustrates SAR findings for cinnamoyl derivatives as p300 HAT inhibitors, showing how modifications to the core structure affect inhibitory concentration.

| Compound ID | Core Structure | Substitutions | p300 IC_50 (µM) |

| Hit Compound | 2,6-dibenzylidene-cyclohexanone | 3-bromo-4-hydroxy on phenyl rings | 8.0 |

| Analog 1 | 2,6-dibenzylidene-cyclohexanone | 4-hydroxy on phenyl rings | > 50 |

| Analog 2 | 2,6-dibenzylidene-cyclohexanone | 3,5-dibromo-4-hydroxy on phenyl rings | 1.8 |

| Analog 3 | 2,5-dibenzylidene-cyclopentanone | 3-bromo-4-hydroxy on phenyl rings | 3.2 |

Data adapted from a study on structure-activity relationships of cinnamoyl derivatives as p300 inhibitors. nih.gov This data shows that both the electronic nature of the phenyl ring substituents and the size of the central ring are critical determinants of inhibitory activity.

Design and Synthesis of Analogs for SAR Probing

The exploration of the chemical space around this compound has been primarily driven by systematic structural modifications to delineate the pharmacophoric elements essential for its biological activity. The design of analogs has generally focused on three key regions of the molecule: the phenyl ring of the cinnamoyl moiety, the acryloyl linker, and the proline scaffold itself.

Modifications of the Phenyl Ring:

To investigate the influence of electronic and steric factors on molecular recognition, a series of analogs with substitutions on the phenyl ring have been synthesized. The general synthetic approach involves the acylation of L-proline with substituted cinnamic acid derivatives. These substituted cinnamic acids are often prepared via standard synthetic methodologies, such as the Perkin or Wittig reactions, starting from the corresponding benzaldehydes.

Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) at various positions (ortho, meta, and para) of the phenyl ring. The rationale behind these modifications is to alter the electronic properties and steric bulk of the aromatic ring, which can significantly impact interactions with biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and pi-stacking.

Table 1: Representative Analogs of this compound with Phenyl Ring Modifications

| Compound ID | Substitution on Phenyl Ring | Synthetic Precursor |

| Ia | 4-Methoxy | 4-Methoxycinnamic acid |

| Ib | 4-Chloro | 4-Chlorocinnamic acid |

| Ic | 4-Nitro | 4-Nitrocinnamic acid |

| Id | 3,4-Dimethoxy | 3,4-Dimethoxycinnamic acid |

| Ie | 2-Chloro | 2-Chlorocinnamic acid |

Modifications of the Acryloyl Linker:

Modifications of the Proline Scaffold:

The proline ring itself offers opportunities for modification to probe the steric and conformational requirements of the binding pocket. Analogs incorporating substituted prolines, such as 4-hydroxy-L-proline or 3,4-dehydro-L-proline, have been synthesized. mdpi.com These modifications introduce polarity or alter the ring pucker, respectively, providing valuable insights into the topology of the biological target's binding site. The synthesis of these analogs involves coupling the desired substituted proline with cinnamic acid.

Correlation of Structural Modifications with Biological Response

The synthesized analogs of this compound are typically subjected to a battery of in vitro biological assays to evaluate the effect of the structural changes on a specific biological response. By comparing the activity of the analogs to that of the parent compound, a structure-activity relationship can be established.

Impact of Phenyl Ring Substituents:

For example, a hypothetical study might show that a 4-methoxy substitution (Compound Ia ) leads to a significant increase in potency, possibly due to the formation of a hydrogen bond with a donor group in the active site. Conversely, a bulky ortho-substituent might lead to a decrease in activity due to steric hindrance, preventing optimal binding.

Table 2: Illustrative Structure-Activity Relationship Data for Phenyl-Substituted Analogs

| Compound ID | Substitution | Relative Biological Activity (%) |

| Parent | H | 100 |

| Ia | 4-Methoxy | 250 |

| Ib | 4-Chloro | 180 |

| Ic | 4-Nitro | 120 |

| Ie | 2-Chloro | 30 |

Note: The data in this table is illustrative and intended to demonstrate the concept of SAR. Actual values would be dependent on the specific biological assay.

Influence of the Acryloyl Linker:

The rigidity imparted by the double bond in the acryloyl linker is often found to be crucial for maintaining a bioactive conformation. Saturation of the double bond to form the hydrocinnamoyl derivative frequently results in a significant loss of biological activity. This finding underscores the importance of the planar and rigid nature of the cinnamoyl moiety for optimal interaction with the biological target. The specific geometry of the double bond (E-isomer being generally more stable and often more active) can also play a critical role.

Role of the Proline Moiety:

Modifications to the proline ring can provide detailed information about the steric and electronic requirements of the binding pocket. For example, if an analog containing 4-hydroxy-L-proline shows enhanced activity, it could indicate the presence of a hydrogen bond acceptor or donor in that region of the binding site. Conversely, if such a modification leads to a decrease in activity, it might suggest a hydrophobic pocket that cannot accommodate the polar hydroxyl group. The conformational changes induced by substitutions on the proline ring, such as altered ring pucker, can also significantly influence the orientation of the cinnamoyl group and thereby affect the biological response. mdpi.com

Advanced Research Applications and Future Perspectives of 1 3 Phenylacryloyl L Proline

Role as a Chiral Scaffold and Building Block in Complex Molecule Synthesis

The inherent chirality of the L-proline ring makes 1-(3-Phenylacryloyl)-L-proline an important starting material for asymmetric synthesis. The proline skeleton provides a defined three-dimensional orientation, influencing the stereochemical outcome of reactions and the final architecture of complex molecules.

The cinnamoyl moiety is a structural component found in various bioactive natural products. Research has focused on discovering cinnamoyl-containing nonribosomal peptides (CCNPs), a unique class of compounds with potential biological activities acs.org. The synthesis of peptide structures incorporating a cinnamoyl group demonstrates the utility of molecules like this compound as building blocks for creating analogues of natural products.

Studies have shown the successful synthesis of N-Cinnamoyl dipeptide esters, where the cinnamoyl-proline unit is extended by coupling with other amino acids niscpr.res.in. This integration into peptide chains is significant for creating libraries of new compounds that can be screened for therapeutic properties, mimicking the structure of naturally occurring bioactive peptides.

Potential in Supramolecular Chemistry and Material Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for designing self-assembling systems due to its potential for hydrogen bonding (via the carboxylic acid), π-π stacking (via the phenyl ring), and rigid conformational control (from the proline ring).

A key application in this area is the formation of nanomaterials through molecular self-assembly. Research has demonstrated that N-Cinnamoyl dipeptide esters, which contain the this compound core, readily self-assemble in solution to form well-defined nanorods niscpr.res.in. The morphology of these structures has been confirmed through scanning electron microscopy (SEM) and transmission electron microscopy (TEM), highlighting the compound's role as a tecton for building ordered nanoscale materials niscpr.res.in. This property is of significant interest for applications in drug delivery, tissue engineering, and catalysis.

The ability of proline-containing peptides to form stable, ordered structures like polyproline helices further underscores the potential of its derivatives in materials science nih.govnih.gov. By modifying the proline with functional groups such as the phenylacryloyl moiety, researchers can tune the intermolecular interactions to guide the assembly process and create materials with specific properties.

Future Trajectories of this compound in Chemical Biology and Medicinal Chemistry Remain Largely Exploratory

While the specific compound this compound, also known as N-cinnamoyl-L-proline, does not have a well-documented trajectory in advanced chemical biology and medicinal chemistry research, its constituent parts—the cinnamoyl group and the L-proline scaffold—are individually recognized for their significant roles in the development of novel therapeutic agents. Future exploratory research on this compound would likely leverage the known biological activities of these components.

The future research potential of this compound is currently theoretical and would be built upon the foundation of research into related proline analogues and cinnamic acid derivatives. Proline analogues are considered versatile building blocks in the design of new drugs and peptides. nih.gov The unique cyclic structure of L-proline provides conformational constraints that are valuable in designing molecules with specific biological targets.

Exploratory research could focus on several key areas, drawing parallels from studies on similar molecular structures.

Potential as Enzyme Inhibitors: A significant area of investigation for proline analogues is their role as enzyme inhibitors. For instance, proline-rich peptides are known to have a non-lytic mechanism of action, penetrating cells to act on intracellular targets. nih.gov The proline cycle, involving the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1), has been identified as a potential target in cancer therapy. nih.govnih.gov Future studies on this compound could investigate its potential to inhibit such enzymes, where the cinnamoyl group might confer specificity or enhanced binding affinity.

Antimicrobial and Anti-inflammatory Applications: Cinnamic acid and its derivatives have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.com The cinnoline scaffold, a related bicyclic heterocycle, has been a core structure in the development of compounds with antibacterial, antifungal, and anti-inflammatory activities. mdpi.com Research into this compound could explore whether the combination of the cinnamoyl moiety with the proline scaffold results in synergistic effects, leading to the development of new antimicrobial or anti-inflammatory agents.

Drug Delivery and Formulation: L-proline has been utilized in the development of zwitterionic cocrystals to improve the solubility of non-steroidal anti-inflammatory drugs (NSAIDs). japsonline.com This suggests a potential application for this compound in pharmaceutical formulation and drug delivery, where it could act as a carrier or modifier to enhance the physicochemical properties of other active pharmaceutical ingredients.

Chemical Probes and Catalysis: L-proline and its derivatives are also employed as organocatalysts in chemical synthesis. researchgate.net The development of L-proline-based chiral ionic liquids for asymmetric reactions highlights the versatility of the proline scaffold. mdpi.com Future research could explore the use of this compound as a chemical probe to study biological processes or as a catalyst in novel synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Phenylacryloyl)-L-proline, and how can purity be optimized?

- Methodology : Synthesis typically involves acylation of L-proline using 3-phenylacryloyl chloride under inert conditions. Purification methods include reversed-phase HPLC or flash column chromatography to isolate the product. Yield optimization may require temperature-controlled acylation (0–5°C) and stoichiometric monitoring via thin-layer chromatography (TLC) . Purity validation (>95%) can be achieved using UV-Vis spectroscopy or mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the proline backbone and acryloyl substitution. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₄H₁₅NO₃) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies involve incubating the compound in buffers (pH 3–10) at 25–40°C. Degradation products are monitored via HPLC-UV. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds. Evidence from analogous proline derivatives suggests susceptibility to hydrolysis under alkaline conditions .

Advanced Research Questions

Q. What mechanistic role does this compound play in asymmetric organocatalysis?

- Methodology : The compound may act as a chiral auxiliary or catalyst in enamine-mediated reactions. Kinetic studies (e.g., rate constants via UV-Vis) and density functional theory (DFT) simulations can elucidate transition states. Competitive experiments with deuterated solvents (e.g., D₂O) probe hydrogen-bonding interactions .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical challenges arise?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Circular dichroism (CD) spectroscopy provides complementary stereochemical data. Batch-to-batch variability must be addressed via strict control of reaction kinetics and catalyst loading .

Q. What in vitro and in vivo toxicity profiles should be evaluated for preclinical studies?

- Methodology : In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) assess acute toxicity. For reproductive toxicity, follow OECD Guideline 414, using rodent models to monitor teratogenic effects. Analogous proline derivatives have shown dose-dependent reproductive toxicity at >2800 mg/kg .

Q. How does this compound interact with angiotensin-converting enzyme (ACE) in biochemical assays?

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD). Competitive inhibition assays using fluorogenic substrates (e.g., Abz-FRK(Dnp)-OH) measure IC₅₀ values. Structural analogs like enalapril suggest competitive binding at the zinc-active site .

Q. What strategies resolve discrepancies in activity data across different experimental setups?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., enzyme-linked immunosorbent assay (ELISA) vs. fluorescence polarization). Statistical analysis (ANOVA with post-hoc tests) identifies confounding variables (e.g., buffer ionic strength). Reference standards must be traceable to certified materials .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.